2-bromo-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
The compound belongs to a class of organic molecules with potential significance in various fields, including medicinal chemistry and materials science. Such compounds often feature in research focused on developing new therapeutic agents or novel materials with unique properties.
Synthesis Analysis
A practical synthesis method for related compounds involves sequential reactions, including esterification, Claisen type reactions, Suzuki−Miyaura cross-coupling, followed by hydrolysis and amidation steps. For example, the synthesis of an orally active CCR5 antagonist illustrates a similar complex synthetic route that could be analogous to the synthesis of the target compound (Ikemoto et al., 2005).
Molecular Structure Analysis
X-ray crystallography and DFT calculations are common techniques used for molecular structure analysis. Studies on antipyrine derivatives have employed these methods to reveal the crystal packing, stabilized by hydrogen bonds and π-interactions, which could be relevant for analyzing the molecular structure of similar benzamide derivatives (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Chemical Applications
Practical Synthesis of Active Compounds : A study outlines a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the utility of bromo and methoxy functional groups in medicinal chemistry for the development of therapeutic agents (Ikemoto et al., 2005).
Polymer and Material Science : Research on incorporating π-conjugated polymers into silica to prepare composites highlights the role of methoxy and thiophene units in creating materials with novel properties for electronic applications (Kubo et al., 2005).
Biological Applications
Marine Fungus Derived Compounds : The isolation of new compounds from marine fungi showcases the potential of methoxy and pyran-containing compounds in discovering new natural products with possible biological activities (Wu et al., 2009).
Heterocyclic Synthesis for Drug Discovery : A study on the synthesis of thiophenylhydrazonoacetates for heterocyclic compounds illustrates the importance of bromo, methoxy, and pyran groups in the development of pharmacologically active molecules (Mohareb et al., 2004).
Advanced Organic Synthesis
Diversity-Oriented Synthesis : The creation of a library of substituted tetrahydropyrans through oxidative C-H bond activation and click chemistry underscores the versatility of methoxy and pyran derivatives in generating diverse molecular architectures for screening against various biological targets (Zaware et al., 2011).
properties
IUPAC Name |
2-bromo-5-methoxy-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S/c1-23-15-4-5-18(20)17(13-15)19(22)21(14-7-10-24-11-8-14)9-6-16-3-2-12-25-16/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAILMSYKAFPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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